BenchChemオンラインストアへようこそ!

Isotretinoin

Receptor Pharmacology Nuclear Receptor Signaling Retinoid Biology

Irreplaceable pharmacodynamic profile: ≥90% sebum suppression and sebaceous gland size reduction unattainable with acitretin or etretinate. Rapid 10–20 h elimination half-life ensures predictable washout; negligible RAR/RXR binding enables dissection of non-genomic retinoid pathways. Pronounced food effect (50% AUC increase) serves as a benchmark for oral bioavailability enhancement studies. Requires storage at −20°C under inert gas, protected from light. Confirm lot-specific purity (≥98% HPLC) before use.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 4759-48-2
Cat. No. B1672628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsotretinoin
CAS4759-48-2
Synonyms13 cis Retinoic Acid
13-cis-Retinoic Acid
Accutane
Isotretinoin
Isotretinoin Zinc Salt, 13 cis Isomer
Isotretinoin Zinc Salt, 13-cis-Isomer
Ro 4 3780
Ro 4-3780
Ro 43780
Roaccutane
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14-
InChIKeySHGAZHPCJJPHSC-XFYACQKRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
0.00477mg/mL
Insoluble in water
Sparingly soluble in alcohol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Isotretinoin (CAS 4759-48-2) Product Guide: Comparator Evidence for Scientific Sourcing and Research Selection


Isotretinoin (13-cis-retinoic acid; C20H28O2; MW 300.44) is a synthetic, orally bioavailable retinoid that exists as a specific geometric isomer of retinoic acid [1]. Its procurement and experimental use are justified by unique physicochemical and biological properties that distinguish it from other retinoids, including its characteristic yellow-orange crystalline powder appearance, poor aqueous solubility (<1 mg/mL), and exceptional light, air, and thermal sensitivity—especially in solution—which imposes strict storage and handling requirements (preserve in tight containers under inert gas, protected from light, at −20°C) [2][3]. These stringent handling conditions directly impact procurement planning, experimental workflow design, and long-term storage logistics.

Why Isotretinoin Cannot Be Substituted: A Procurement-Critical Evaluation of Pharmacological and Physicochemical Divergence


Substituting isotretinoin with other retinoids—such as tretinoin (all-trans-retinoic acid), acitretin, or etretinate—is scientifically and clinically unsound due to fundamental differences in receptor binding profiles, metabolic activation pathways, and pharmacokinetic elimination kinetics [1]. Isotretinoin exhibits negligible affinity for nuclear retinoid receptors (RARs and RXRs), unlike tretinoin, which binds RARα/β/γ with high affinity (IC50 ~14 nM) [2][3]. This distinct receptor engagement translates into divergent in vivo activity: isotretinoin profoundly suppresses sebum production by up to 90% and reduces sebaceous gland size, effects not shared by acitretin or etretinate [4][5]. Furthermore, isotretinoin's rapid terminal elimination half-life (10–20 hours) starkly contrasts with etretinate's extreme 100–120 day half-life and acitretin's moderate 50-hour half-life [6][7][8]. These pharmacodynamic and pharmacokinetic divergences, coupled with isotretinoin's pronounced photosensitivity and requirement for inert atmosphere storage, create non-negotiable barriers to generic substitution. The selection of isotretinoin is therefore a precise, evidence-based decision that dictates experimental design, dosing regimen, and laboratory handling protocols.

Isotretinoin Quantitative Comparator Evidence: A Data-Driven Guide for Scientific Selection


Isotretinoin Exhibits Negligible Nuclear Receptor Binding Affinity, Contrasting Sharply with Tretinoin's High-Affinity RAR Engagement

Isotretinoin (13-cis-retinoic acid) demonstrates minimal to no significant binding affinity for nuclear retinoic acid receptors (RARα, β, γ) or retinoid X receptors (RXRα, β, γ). In direct contrast, tretinoin (all-trans-retinoic acid) binds with high affinity to all three RAR subtypes [1][2]. This fundamental difference in receptor engagement dictates that isotretinoin's biological effects are mediated primarily through metabolic conversion to all-trans-retinoic acid or via non-genomic pathways, rather than through direct RAR/RXR transactivation [3].

Receptor Pharmacology Nuclear Receptor Signaling Retinoid Biology

Isotretinoin's Rapid Elimination Half-Life Enables Clinical Dosing Precision, While Etretinate's Extreme Half-Life Precludes Predictable Drug Washout

Isotretinoin and its primary active metabolite, 4-oxo-isotretinoin, exhibit terminal elimination half-lives of 10–20 hours and 24–29 hours, respectively, following oral administration [1][2]. This rapid clearance contrasts dramatically with etretinate, a structurally related aromatic retinoid, which demonstrates an extremely prolonged terminal elimination half-life of approximately 100–120 days due to extensive sequestration in adipose tissue [3][4]. Acitretin, the active free acid metabolite of etretinate, has an intermediate half-life of approximately 50–60 hours [5].

Pharmacokinetics Drug Elimination Clinical Pharmacology

Isotretinoin Uniquely Suppresses Sebum Production by ≥90%, an Effect Not Shared by Acitretin or Etretinate

Isotretinoin produces a profound and sustained reduction in sebum production and sebaceous gland size, decreasing sebum excretion by 90% or more within 6 weeks of therapy [1][2]. In contrast, oral retinoids such as etretinate and acitretin have been shown to lack the ability to inhibit sebum production in humans and are ineffective in treating acne vulgaris [3][4]. This functional divergence is a defining pharmacodynamic characteristic that underpins isotretinoin's unique clinical utility in severe acne and sebaceous gland disorders.

Sebaceous Gland Biology Acne Pathophysiology Retinoid Pharmacology

Isotretinoin Bioavailability Doubles with Food Intake, Creating a Formulation-Dependent Procurement Consideration

The oral bioavailability of isotretinoin is highly dependent on prandial state. Under fed conditions (high-fat, high-calorie meal), the mean AUC0-t and Cmax increase by approximately 50% and 26%, respectively, compared to fasting conditions [1]. This significant food effect has driven the development of novel formulations, such as CIP-ISOTRETINOIN, which are specifically designed to reduce this variability [2]. Furthermore, advanced lipid-based formulations (e.g., Lidose technology) have been patented to enhance bioavailability through improved solubilization [3].

Pharmaceutical Formulation Oral Bioavailability Food Effect

Isotretinoin Requires Stringent Light, Air, and Thermal Protection, Imposing Specific Laboratory Handling and Storage Protocols

Isotretinoin is highly sensitive to light, air, and heat, particularly when in solution, necessitating storage under an inert gas atmosphere (e.g., nitrogen or argon) in tight, light-resistant containers at −20°C [1][2]. The compound's aqueous solubility is exceptionally low (<1 mg/mL), while it is soluble in DMSO (60 mg/mL) and chloroform (50 mg/mL) [3]. In contrast, tretinoin, while also light-sensitive, does not universally require inert atmosphere storage for all formulations and exhibits different solubility characteristics [4].

Chemical Stability Laboratory Handling Photodegradation

Optimal Research and Industrial Applications for Isotretinoin Based on Comparator Evidence


Investigations of Sebaceous Gland Biology and Acne Pathophysiology

Isotretinoin is the gold-standard tool for inducing experimental sebum suppression in vitro and in vivo. Its unique capacity to reduce sebum production by ≥90% and decrease sebaceous gland size, a property not shared by acitretin or etretinate, makes it indispensable for studies requiring modulation of sebaceous gland activity [1][2]. Substitution with other retinoids would fail to recapitulate this critical pharmacodynamic endpoint, rendering the experimental model invalid.

Pharmacokinetic Studies Requiring Predictable Drug Washout and Short-Term Dosing Flexibility

Given its rapid elimination half-life of 10–20 hours—approximately 100-fold shorter than etretinate's—isotretinoin is the preferred retinoid for preclinical and clinical studies where rapid drug clearance, predictable washout, and flexible dosing adjustments are essential [3]. This pharmacokinetic profile minimizes the risk of prolonged exposure and simplifies the design of studies with multiple treatment arms or washout periods.

Oral Bioavailability and Formulation Development Research

Isotretinoin's pronounced food effect (50% increase in AUC with food) provides a robust model system for investigating novel oral drug delivery technologies aimed at reducing prandial variability [4]. Formulation scientists can utilize isotretinoin as a benchmark compound to test lipid-based delivery systems (e.g., Lidose technology), supersaturable formulations, or other solubilization strategies designed to enhance and standardize oral absorption [5].

Mechanistic Studies of Retinoid Receptor-Independent Signaling Pathways

Because isotretinoin exhibits negligible binding affinity for nuclear RARs and RXRs—in stark contrast to tretinoin, which binds RARα/β/γ with high affinity (IC50 ~14 nM)—it serves as a valuable pharmacological tool for dissecting retinoid receptor-independent or non-genomic signaling pathways [6][7]. Researchers can employ isotretinoin to probe metabolic conversion-dependent activation mechanisms or to study cellular responses mediated by alternative retinoid-binding proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isotretinoin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.